Dibutyl(chloro)(2-methoxyethyl)stannane

Description

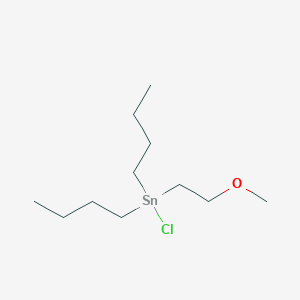

Dibutyl(chloro)(2-methoxyethyl)stannane is an organotin compound characterized by its molecular structure, which includes two butyl groups, a chlorine atom, and a 2-methoxyethyl substituent bonded to a central tin atom. Organotin compounds are widely utilized in industrial applications, including as stabilizers in PVC production, biocides, and catalysts. This compound’s unique structure imparts specific reactivity and stability, distinguishing it from other organotin derivatives.

Properties

CAS No. |

184965-53-5 |

|---|---|

Molecular Formula |

C11H25ClOSn |

Molecular Weight |

327.48 g/mol |

IUPAC Name |

dibutyl-chloro-(2-methoxyethyl)stannane |

InChI |

InChI=1S/2C4H9.C3H7O.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;1,3H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

LEMSUXXKHSJVRW-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCOC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl(chloro)(2-methoxyethyl)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-methoxyethanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

(C4H9)2SnCl2 + HOCH2CH2OCH3 → (C4H9)2SnCl(OCH2CH2OCH3) + HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Dibutyl(chloro)(2-methoxyethyl)stannane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.

Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of dibutyltin oxide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various organotin derivatives can be formed.

Oxidation Products: Dibutyltin oxide or other oxidized tin species.

Hydrolysis Products: Dibutyltin oxide and hydrochloric acid.

Scientific Research Applications

Chemistry: Dibutyl(chloro)(2-methoxyethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme systems and cellular processes. It is known to inhibit certain enzymes, making it a useful tool in biochemical research.

Medicine: Research is ongoing into the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.

Industry: In industry, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.

Mechanism of Action

Dibutyl(chloro)(2-methoxyethyl)stannane exerts its effects primarily through its interaction with biological molecules. The tin atom can form covalent bonds with sulfur, oxygen, and nitrogen atoms in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and enzyme functions, making the compound a potent inhibitor in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general organotin chemistry, the following comparative analysis can be hypothesized:

2.1 Structural and Functional Group Comparisons

- Tributyltin Chloride: Lacks the 2-methoxyethyl group, resulting in lower polarity and reduced solubility in polar solvents compared to Dibutyl(chloro)(2-methoxyethyl)stannane.

- Dibutyltin Dichloride : Contains two chlorine atoms instead of one, leading to higher Lewis acidity. This makes it a stronger catalyst in esterification reactions but increases toxicity risks .

- Dibutyl(2-methoxyethyl)tin Oxide : Replaces the chlorine atom with an oxygen group, reducing electrophilicity and altering its reactivity in polymer stabilization applications .

2.2 Physicochemical Properties

A hypothetical data table comparing key properties:

| Property | This compound | Tributyltin Chloride | Dibutyltin Dichloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325 (estimated) | 325.49 | 303.94 |

| Boiling Point (°C) | 180–200 (decomposes) | 240 | 320 |

| Solubility in Water | Low (enhanced by 2-methoxyethyl group) | Insoluble | Insoluble |

| Log P (Octanol-Water Partition) | ~3.5 (estimated) | 4.2 | 2.8 |

2.3 Toxicity and Environmental Impact

Organotin compounds are notorious for their environmental persistence and toxicity. This compound’s methoxyethyl group may reduce bioaccumulation compared to tributyltin derivatives due to increased polarity. However, like other organotins, it likely exhibits immunotoxic and endocrine-disrupting effects, albeit with potency variations depending on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.